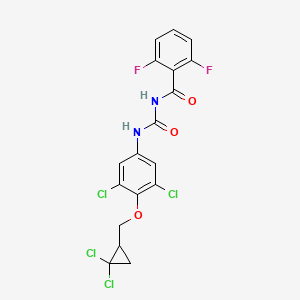
Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-: is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes halogenation, cyclopropanation, and amination reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to environmental and safety regulations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where halogens are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used to study the effects of halogenated benzamides on biological systems. It can serve as a model compound for investigating the interactions between halogenated organic molecules and biological targets.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and ability to interact with biological molecules make it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique chemical structure allows for the design of products with tailored functionalities.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- involves its interaction with specific molecular targets. The compound’s halogen atoms and functional groups enable it to bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling processes.
Comparación Con Compuestos Similares
- Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-
- Fluoxapiprolin: Known for its fungicidal properties.
- Fluopimomide: Used in crop protection against harmful microorganisms.
Comparison: Compared to similar compounds, Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- stands out due to its unique combination of halogen atoms and functional groups. This structural uniqueness contributes to its distinct reactivity and potential applications. While compounds like Fluoxapiprolin and Fluopimomide are primarily used in agriculture, Benzamide, N-(((3,5-dichloro-4-((2,2-dichlorocyclopropyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- has broader applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
77366-16-6 |
|---|---|
Fórmula molecular |
C18H12Cl4F2N2O3 |
Peso molecular |
484.1 g/mol |
Nombre IUPAC |
N-[[3,5-dichloro-4-[(2,2-dichlorocyclopropyl)methoxy]phenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C18H12Cl4F2N2O3/c19-10-4-9(5-11(20)15(10)29-7-8-6-18(8,21)22)25-17(28)26-16(27)14-12(23)2-1-3-13(14)24/h1-5,8H,6-7H2,(H2,25,26,27,28) |
Clave InChI |
NFXZVKGFNWNQEQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Cl)Cl)COC2=C(C=C(C=C2Cl)NC(=O)NC(=O)C3=C(C=CC=C3F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


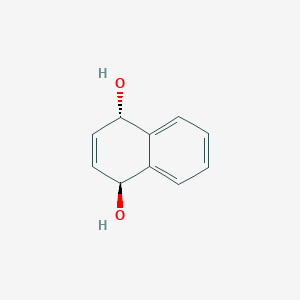
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
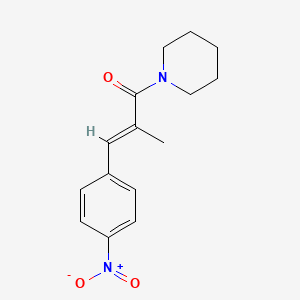
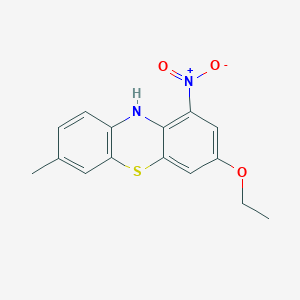
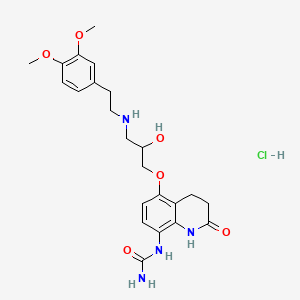
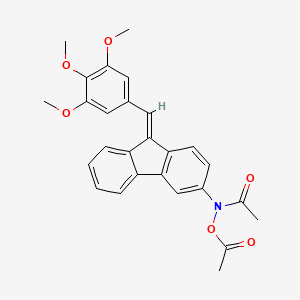

![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)

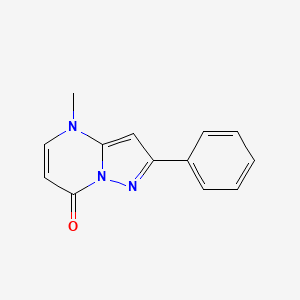

![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)
![2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate](/img/structure/B14434538.png)
